5-Ethoxy-1,3-benzothiazole-2-sulfonamide, also known as ethoxzolamide, is a synthetic organic compound classified under the benzothiazole derivatives. This compound is primarily recognized for its role as a carbonic anhydrase inhibitor, which has significant implications in medical applications, particularly in the treatment of glaucoma and as a diuretic agent. The compound's chemical structure consists of a benzothiazole ring fused with a sulfonamide group, contributing to its biological activity and pharmacological properties.
Ethoxzolamide belongs to the class of organic compounds known as benzothiazoles, which are characterized by a benzene ring fused to a thiazole ring. The compound's IUPAC name is 6-ethoxy-1,3-benzothiazole-2-sulfonamide, and it has been assigned the CAS registry number 452-35-7. Ethoxzolamide is classified as a synthetic organic compound and has been used in various therapeutic contexts, including its previous status as an approved drug that has since been withdrawn from the market due to safety concerns .
The synthesis of ethoxzolamide typically involves several key steps. A common method begins with the cyclization of 2-aminothiophenol with diethyl oxalate to produce ethyl benzo[d]thiazole-2-carboxylate. This intermediate can then undergo hydrolysis to yield benzo[d]thiazole-2-carbohydrazide. Subsequent reactions involve treating this hydrazide with sodium nitrite in acetic acid, leading to the formation of an azide derivative, which can be converted into the final sulfonamide product through reaction with an appropriate aminobenzenesulfonamide derivative in a high-boiling solvent such as xylene .
The molecular formula for ethoxzolamide is , with a molecular weight of approximately 258.317 g/mol. The compound features a unique structure characterized by:
The structural representation can be described using its SMILES notation: CCOC1=CC2=C(C=C1)N=C(S2)S(N)(=O)=O
. The compound's three-dimensional structure can be visualized using molecular modeling software.
Ethoxzolamide primarily functions through its interaction with carbonic anhydrase enzymes, where it inhibits their activity. This inhibition affects bicarbonate ion concentration and alters pH levels within biological systems. The compound's reactivity profile includes:
The mechanism by which ethoxzolamide exerts its pharmacological effects involves binding to the active site of carbonic anhydrase enzymes, particularly carbonic anhydrase I. By inhibiting this enzyme, ethoxzolamide reduces the conversion of carbon dioxide and water into bicarbonate and protons, leading to decreased intraocular pressure in glaucoma patients and promoting diuresis. This mechanism is critical in managing conditions where fluid retention and elevated intraocular pressure are concerns .
Ethoxzolamide exhibits several notable physical and chemical properties:
Ethoxzolamide has been utilized primarily in medical applications due to its efficacy as a carbonic anhydrase inhibitor. Key applications include:
Furthermore, ongoing research explores its potential in developing novel therapeutic agents targeting various conditions such as cancer and bacterial infections, leveraging its structural properties to design new analogs with improved efficacy and safety profiles .
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8